molecular formula C18H17ClN2O2S B2994664 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1421453-88-4

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2994664
CAS RN: 1421453-88-4
M. Wt: 360.86
InChI Key: XRWIOHGZNRXIRC-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.86. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Applications

Synthesis and Biological Activity

Heterocyclic compounds, including those with thiazole and furan moieties, have been synthesized for diverse applications, such as dyeing polyester fibers and evaluating their biological activities. These activities include antioxidant, antitumor, and antimicrobial properties. Novel heterocyclic aryl monoazo organic compounds have shown high efficiency in these areas, suggesting a potential for the application of similar compounds in therapeutic and industrial textiles (Khalifa et al., 2015).

Antitumor Agents

Thiazole derivatives have been investigated for their potential as antitumor agents. For instance, compounds with modifications to methylene groups in N-(isothiazol-5-yl)phenylacetamides have shown promising insecticidal activity, indicating the potential for broader biological applications, including antitumor properties (Samaritoni et al., 1999).

Antimicrobial and Antifungal Agents

Compounds featuring thiazole and furan structures have been evaluated for their antimicrobial and antifungal activities. For example, a series of synthesized compounds demonstrated significant efficacy against various pathogenic bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2011).

Nonlinear Optical Properties

Derivatives incorporating furan and other heterocyclic motifs have been studied for their nonlinear optical properties. Research into novel compounds has focused on their potential applications in optical limiting, which is critical for developing advanced materials for optical and photonic technologies (Murthy et al., 2013).

Mechanism of Action

Target of Action

The compound, also known as Clomazone, is primarily used as an agricultural herbicide . Its primary targets are broad-leaved weeds and grasses in a variety of crops .

Mode of Action

Clomazone interacts with its targets by suppressing the biosynthesis of chlorophyll and other plant pigments . This interaction results in the inhibition of photosynthesis, leading to the death of the targeted weeds and grasses .

Biochemical Pathways

The affected biochemical pathway is the photosynthetic pathway. By suppressing the biosynthesis of chlorophyll, Clomazone disrupts the ability of the plant to convert light energy into chemical energy, thereby inhibiting growth and eventually leading to the death of the plant .

Pharmacokinetics

Clomazone is highly soluble in water and quite volatile . Adsorption of the herbicide to soil solids slows degradation and volatilization . Encapsulation helps reduce volatility and therefore reduces off-target damage to sensitive plants .

Result of Action

The molecular and cellular effects of Clomazone’s action result in the death of the targeted weeds and grasses. By inhibiting the biosynthesis of chlorophyll and other plant pigments, Clomazone disrupts the photosynthetic pathway, leading to the death of the plant .

Action Environment

Environmental factors such as soil type, temperature, and moisture can influence the action, efficacy, and stability of Clomazone . For example, the herbicide’s volatility may increase in warmer temperatures, potentially leading to drift and off-target effects . Additionally, the herbicide’s persistence in water bodies may increase under certain environmental conditions .

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-10-8-14(12(3)23-10)17(22)20-9-16-11(2)21-18(24-16)13-6-4-5-7-15(13)19/h4-8H,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWIOHGZNRXIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide

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